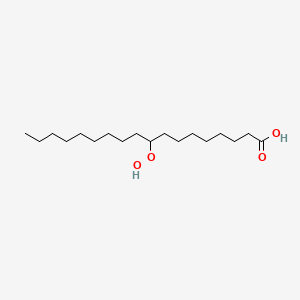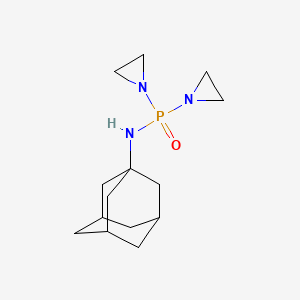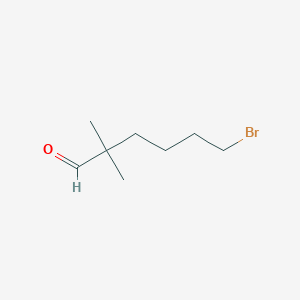
2-(Octyloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)oxolane typically involves the reaction of tetrahydrofuran with an octyl halide in the presence of a strong base. One common method is the Williamson ether synthesis, where tetrahydrofuran is deprotonated using sodium hydride (NaH) to form the tetrahydrofuran anion, which then reacts with octyl bromide (C8H17Br) to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Octyloxy)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons or alcohols.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Octyloxy)oxolane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other heterocyclic compounds.
Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: Used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(Octyloxy)oxolane exerts its effects depends on its chemical interactions with other molecules. As a cyclic ether, it can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological membranes and other systems. The octyloxy group provides hydrophobic characteristics, allowing the compound to interact with lipid bilayers and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): The parent compound of 2-(Octyloxy)oxolane, used widely as a solvent in organic synthesis.
2-Methyloxolane: A similar cyclic ether with a methyl group instead of an octyloxy group, used as a sustainable solvent.
Oxetane: Another cyclic ether with a four-membered ring, used in the synthesis of pharmaceuticals and polymers.
Uniqueness
This compound is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the study of biological membranes and the development of drug delivery systems.
Properties
CAS No. |
52767-49-4 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-octoxyoxolane |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-10-13-12-9-8-11-14-12/h12H,2-11H2,1H3 |
InChI Key |
PROJLTKNRBRJSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


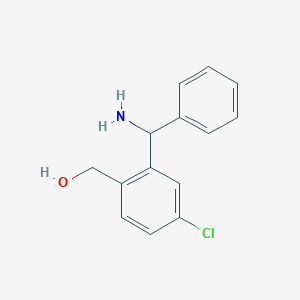

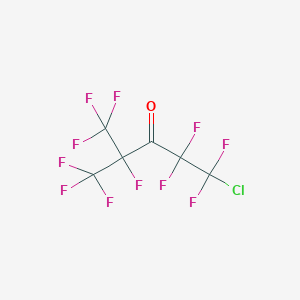
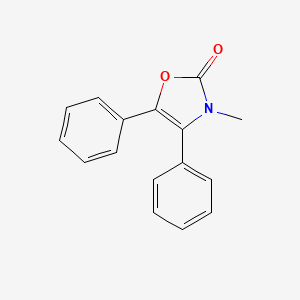
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
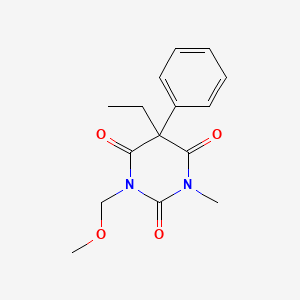
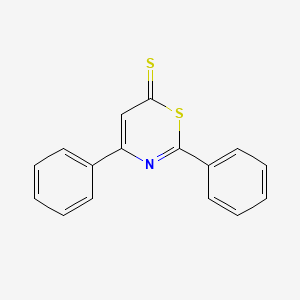
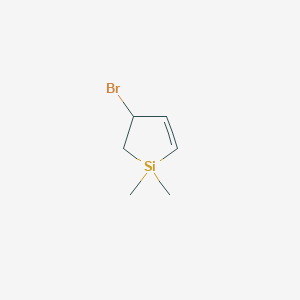
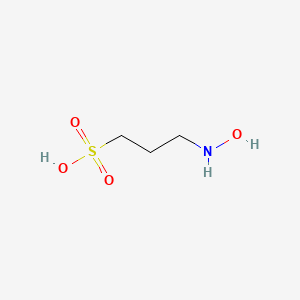
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
